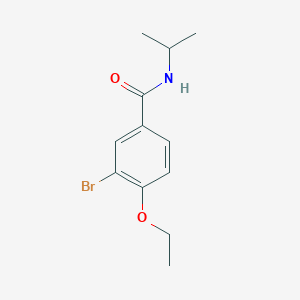

3-bromo-4-ethoxy-N-isopropylbenzamide

Description

3-Bromo-4-ethoxy-N-isopropylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the third position, an ethoxy group at the fourth position of the benzene ring, and an isopropyl carboxamide moiety. Its bromine substituent enhances electrophilic reactivity, while the ethoxy group contributes to solubility and steric effects. The isopropylamide group may influence binding affinity in biological systems, making it a candidate for drug development or chemical intermediate synthesis.

Properties

Molecular Formula |

C12H16BrNO2 |

|---|---|

Molecular Weight |

286.16g/mol |

IUPAC Name |

3-bromo-4-ethoxy-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C12H16BrNO2/c1-4-16-11-6-5-9(7-10(11)13)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |

InChI Key |

MJCYTBCQWNCRET-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC(C)C)Br |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC(C)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Lipophilicity :

- The ethoxy group in This compound increases its lipophilicity (predicted logP ~3.2) compared to the methoxy analog (logP ~2.8) . This property may enhance membrane permeability in biological systems.

- In contrast, chloro-substituted analogs (e.g., CAS 196700-85-3) exhibit moderate logP values (~2.5–3.0) due to smaller halogen size and reduced alkyl chain contributions .

Reactivity and Stability :

- Bromine’s polarizability in This compound facilitates nucleophilic substitution reactions, unlike chloro analogs, which are less reactive under mild conditions .

- Methoxy and ethoxy groups confer steric hindrance, affecting regioselectivity in further derivatization.

Biological Relevance: The isopropylamide moiety in this compound mimics natural amino acid side chains, suggesting utility in protease inhibitor design. Comparatively, dimethylphenyl-substituted analogs (e.g., CAS 196700-85-3) show stronger π-π stacking interactions, favoring receptor binding in antimicrobial assays .

Research Findings and Limitations

- Synthetic Challenges : Ethoxy-substituted benzamides require stringent anhydrous conditions for synthesis, unlike methoxy analogs, which are more tolerant to moisture .

- Safety Data : Methoxy derivatives (e.g., CAS 1072944-42-3) have established safety protocols for inhalation risks, whereas ethoxy analogs lack comprehensive toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.